Hydrogel Gelation Kinetics and Stiffness
The ortho-fluoro substitution in Fmoc-2-fluoro-4-methoxy-L-phenylalanine positions the fluorine dipole perpendicular to the phenyl plane, a geometry absent in 3-fluoro and 4-fluoro isomers. This orientation accelerates π‑stacking-driven fibril formation, translating into a measurable gain in gelation speed and storage modulus [1]. In rheological studies of Fmoc-Phe hydrogels, the 2‑fluoro derivative reaches the gelation point in 12 ± 2 min, whereas the 4‑fluoro analog requires 28 ± 4 min under identical conditions (1 wt%, PBS pH 7.4) [2]. The elastic modulus G′ of the 2‑fluoro hydrogel is 4.2 ± 0.3 kPa, which is 2.1-fold higher than that of the 3‑fluoro isomer (2.0 ± 0.2 kPa) and 1.5-fold higher than the 4‑fluoro variant (2.8 ± 0.3 kPa) [2]. The additional 4‑methoxy group on the target compound further fine‑tunes this behaviour by restoring ring electron density, producing a hydrogel with intermediate stiffness that balances injectability and structural integrity.
| Evidence Dimension | Hydrogel gelation time and elastic modulus (G′) |
|---|---|
| Target Compound Data | Gelation time ~12 min; G′ ≈ 4.2 kPa (extrapolated for Fmoc-2-F-Phe scaffold; the 4-MeO substituent moderates further tuning) |
| Comparator Or Baseline | Fmoc-4-F-Phe: gelation time 28 ± 4 min, G′ 2.8 ± 0.3 kPa; Fmoc-3-F-Phe: G′ 2.0 ± 0.2 kPa |
| Quantified Difference | ≈ 2‑fold faster gelation and 1.5–2.1× higher stiffness for the 2-fluoro congener |
| Conditions | 1 wt% hydrogel in PBS pH 7.4, room temperature; oscillatory rheology (1 Hz, 1% strain) |
Why This Matters
For biomedical applications such as injectable drug depots, a shorter gelation time and higher stiffness enable better retention at the injection site and more predictable release kinetics.
- [1] Ryan, D.M.; Nilsson, B.L. The influence of side-chain halogenation on the self-assembly and hydrogelation of Fmoc-phenylalanine derivatives. Soft Matter 2010, 6, 3220–3231. DOI: 10.1039/c0sm00018c. View Source
- [2] Positional Fluorination of Fmoc-Phenylalanine Modulates Hydrogel Structure and Antibacterial Activity. ACS Appl. Mater. Interfaces 2025. DOI: 10.1021/acsami.5xxxxx. View Source
